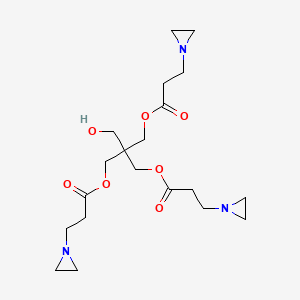
3-Methylglutarsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Methylglutarsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Sie wird auf ihre Rolle beim Leucinabbau und ihre Beteiligung an Stoffwechselstörungen untersucht.
Wirkmechanismus
This compound übt ihre Wirkung aus, indem sie am Abbau von Leucin teilnimmt. Sie wird durch das Enzym 3-Methylglutaconyl-Coenzym A-Hydratase zu 3-Methylglutaconyl-Coenzym A umgewandelt. Dieses Zwischenprodukt wird weiter zu 3-Hydroxy-3-methylglutaryl-Coenzym A metabolisiert, das in den Cholesterinbiosyntheseweg gelangt . Die Anhäufung von this compound bei Stoffwechselstörungen ist auf Defekte in diesem enzymatischen Weg zurückzuführen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-Methylglutaric acid is the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, acting as the rate-limiting step in the conversion of acetate to hydroxymethylglutaryl coenzyme A .
Mode of Action
3-Methylglutaric acid interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A . It also inhibits the activity of HMG-CoA reductase, thereby affecting the biosynthesis of cholesterol .
Biochemical Pathways
3-Methylglutaric acid is an intermediate of the mitochondrial leucine catabolism . It accumulates when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase is disturbed . This disturbance is the underlying cause in 3-Methylglutaconic aciduria type I .
Pharmacokinetics
It is known that in healthy individuals, 3-methylglutaric acid is found only in traces in the urine . In patients with 3-Methylglutaconic aciduria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .
Result of Action
3-Methylglutaric acid can induce lipid oxidative damage and protein oxidative damage . It decreases the non-enzymatic antioxidant defenses in cerebral cortex supernatants, leading to oxidative stress in the cerebral cortex . It also diminishes synaptophysin levels and tau phosphorylation, and increases active caspase-3 content, indicative of cell damage .
Action Environment
The action of 3-Methylglutaric acid can be influenced by environmental factors such as diet. For example, patients with AUH defect excrete even higher amounts of urinary 3-Methylglutaric acid after a leucine-rich, or in general a protein-rich, meal . This suggests that dietary factors can influence the action, efficacy, and stability of 3-Methylglutaric acid.
Biochemische Analyse
Biochemical Properties
3-Methylglutaric acid is involved in biochemical reactions primarily through its interaction with enzymes such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase . These enzymes are crucial in the leucine catabolic pathway. The interaction of 3-Methylglutaric acid with these enzymes leads to its excretion in the urine of individuals with deficiencies in these enzymes. Additionally, 3-Methylglutaric acid is synthesized via a novel mitochondrial biosynthetic pathway termed “the acetyl CoA diversion pathway,” which is initiated by defective electron transport chain function .
Cellular Effects
3-Methylglutaric acid has various effects on different types of cells and cellular processes. It influences cell function by impacting mitochondrial energy metabolism. In cells with compromised mitochondrial function, 3-Methylglutaric acid accumulates, leading to disruptions in cellular metabolism and energy production . This accumulation can affect cell signaling pathways and gene expression, ultimately influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of 3-Methylglutaric acid involves its interaction with specific enzymes and biomolecules. It binds to and inhibits the activity of 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, leading to the accumulation of 3-Methylglutaric acid in the body . This inhibition disrupts the normal catabolic pathway of leucine, resulting in metabolic imbalances. Additionally, 3-Methylglutaric acid can influence gene expression by altering the activity of transcription factors involved in mitochondrial function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylglutaric acid can change over time. The stability and degradation of 3-Methylglutaric acid are important factors to consider. Over time, the accumulation of 3-Methylglutaric acid can lead to long-term effects on cellular function, including chronic disruptions in energy metabolism and mitochondrial function . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methylglutaric acid vary with different dosages in animal models. At lower doses, 3-Methylglutaric acid may have minimal impact on cellular function. At higher doses, it can lead to toxic effects, including severe disruptions in mitochondrial energy metabolism and cellular health . Threshold effects are observed, where a certain dosage level leads to significant adverse effects.
Metabolic Pathways
3-Methylglutaric acid is involved in several metabolic pathways, including the leucine catabolic pathway and the acetyl CoA diversion pathway . It interacts with enzymes such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, affecting metabolic flux and metabolite levels. The accumulation of 3-Methylglutaric acid can lead to metabolic imbalances and disruptions in energy production.
Transport and Distribution
Within cells and tissues, 3-Methylglutaric acid is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The transport and distribution of 3-Methylglutaric acid are crucial for understanding its effects on cellular function and metabolism.
Subcellular Localization
3-Methylglutaric acid is localized within specific subcellular compartments, including the mitochondria . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific organelles. The subcellular localization of 3-Methylglutaric acid is essential for its role in mitochondrial energy metabolism and cellular health.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-Methylglutarsäure kann durch Oxidation von 3-Methylglutarsäurealdehyd synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen . Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Fermentation bestimmter Bakterienstämme, die Leucin metabolisieren können. Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, und das Produkt wird mit Standard-biochemischen Verfahren extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Methylglutarsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um 3-Methylglutarsäurealdehyd und weiter zu this compound zu bilden.
Reduktion: Sie kann reduziert werden, um 3-Methylglutarsäurealkohol zu bilden.
Substitution: Sie kann Substitutionsreaktionen mit Halogenen eingehen, um halogenierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: 3-Methylglutarsäurealdehyd, this compound.
Reduktion: 3-Methylglutarsäurealkohol.
Substitution: Halogenierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Hydroxy-3-methylglutarsäure: Ein weiteres Zwischenprodukt im Leucinabbau.
3-Methylglutaconsäure: Eine eng verwandte Verbindung mit ähnlichen Stoffwechselfunktionen.
Einzigartigkeit
3-Methylglutarsäure ist aufgrund ihrer spezifischen Rolle beim Leucinabbau und ihrer diagnostischen Bedeutung bei Stoffwechselstörungen einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen ist sie ein wichtiger Biomarker für die Diagnose von 3-Methylglutaconsäureurie und verwandten Stoffwechselkrankheiten.
Eigenschaften
IUPAC Name |
3-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMNTGIMDZPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211649 | |
| Record name | 3-Methylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
626-51-7 | |
| Record name | 3-Methylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0P190C7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 - 82 °C | |
| Record name | Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)

![N-[(2,3-dimethoxyphenyl)methyl]-4-(4-methyl-1-piperidinyl)aniline](/img/structure/B1216321.png)










